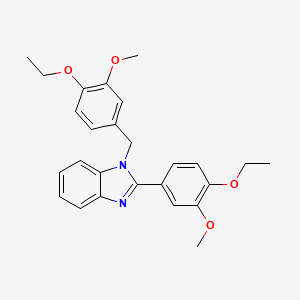![molecular formula C19H17BrN2O2 B4315032 4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione](/img/structure/B4315032.png)
4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione
概要
説明
4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a bromine atom, a dihydroisoquinoline moiety, and a methyl group attached to the indole core. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione typically involves multiple steps, starting from commercially available precursors. The final product is obtained through a Horner–Wadsworth–Emmons olefination reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, using efficient catalysts, and employing continuous flow techniques to enhance yield and purity.
化学反応の分析
Types of Reactions
4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
科学的研究の応用
4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
類似化合物との比較
Similar Compounds
- 1-(5-Bromo-3,4-dihydroisoquinolin-2(1H)-yl)-2-methylpropan-1-one
- 4-bromo-1-oxo-N-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide
Uniqueness
4-bromo-1-[3,4-dihydro-2(1H)-isoquinolinylmethyl]-5-methyl-1H-indole-2,3-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its indole core, bromine atom, and dihydroisoquinoline moiety make it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
4-bromo-1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-5-methylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O2/c1-12-6-7-15-16(17(12)20)18(23)19(24)22(15)11-21-9-8-13-4-2-3-5-14(13)10-21/h2-7H,8-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLHRSCNKJFTKTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N(C(=O)C2=O)CN3CCC4=CC=CC=C4C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![15-DIMETHYL-N-[4-(12-OXAZOL-5-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4314952.png)
![1-(4-METHOXYPHENYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE](/img/structure/B4314956.png)
![3-[(3-Bromo-4-methylphenyl)amino]-1-(furan-2-yl)propan-1-one](/img/structure/B4314960.png)
![1-(4-METHYLPHENYL)-3-[4-(TRIFLUOROMETHOXY)ANILINO]-1-PROPANONE](/img/structure/B4314967.png)
![2,6-BIS((E)-1-{4-[(2-FLUOROBENZYL)OXY]PHENYL}METHYLIDENE)-4-(TERT-PENTYL)-1-CYCLOHEXANONE](/img/structure/B4314986.png)
![ETHYL 1-{[2-OXO-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-1(2H)-YL]METHYL}-4-PIPERIDINECARBOXYLATE](/img/structure/B4314994.png)
![1-[(4-METHYLPIPERIDINO)METHYL]-3-{[4-(TRIFLUOROMETHOXY)PHENYL]IMINO}-1H-INDOL-2-ONE](/img/structure/B4315000.png)
![4-BROMO-1-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B4315028.png)

![4-BROMO-1-{[4-(4-METHOXYPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHYL-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE](/img/structure/B4315039.png)
![3-({4-[CHLORO(DIFLUORO)METHOXY]PHENYL}IMINO)-1-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE](/img/structure/B4315045.png)
![3-[(3-BROMO-4-METHYLPHENYL)IMINO]-1-{[4-(4-METHOXYPHENYL)PIPERAZINO]METHYL}-1H-INDOL-2-ONE](/img/structure/B4315050.png)
![1'-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-4,7-dihydrospiro[1,3-dioxepine-2,3'-indol]-2'(1'H)-one](/img/structure/B4315057.png)
